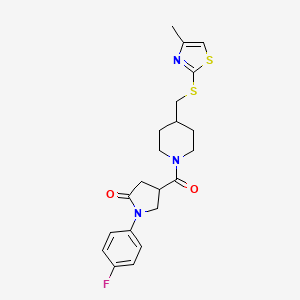
1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H24FN3O2S2 and its molecular weight is 433.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula for this compound is C18H21FN2OS2 with a molecular weight of approximately 364.5 g/mol. Its structure includes a fluorophenyl group, a piperidine moiety, and a thiazole derivative, which contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) and other viral pathogens. The presence of the thiazole ring is often linked to enhanced antiviral efficacy due to its ability to interact with viral proteins .
- Antibacterial Properties : The compound has shown promising antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated that it can inhibit bacterial growth more effectively than standard antibiotics like cefadroxil .
- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the following table:
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral potential of thiazole derivatives, it was found that the compound significantly reduced viral load in infected cell cultures. Specifically, it showed an EC50 value comparable to leading antiviral agents, indicating its potential as a therapeutic candidate for viral infections .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial effects of related compounds demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like streptomycin and ciprofloxacin. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S2/c1-14-12-28-21(23-14)29-13-15-6-8-24(9-7-15)20(27)16-10-19(26)25(11-16)18-4-2-17(22)3-5-18/h2-5,12,15-16H,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZATPXXUISZTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














